2-Amino-3-sulfanylanthracene-9,10-dione

Description

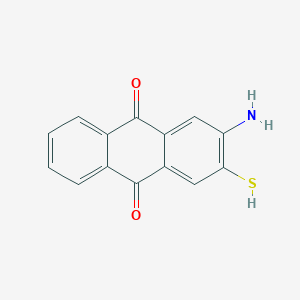

2-Amino-3-sulfanylanthracene-9,10-dione is an anthraquinone derivative characterized by amino (-NH₂) and sulfanyl (-SH) groups at the 2- and 3-positions of the anthracene core. The amino and sulfanyl substituents likely influence its electronic properties, solubility, and reactivity, distinguishing it from other anthracene-9,10-dione derivatives .

Properties

Molecular Formula |

C14H9NO2S |

|---|---|

Molecular Weight |

255.29 g/mol |

IUPAC Name |

2-amino-3-sulfanylanthracene-9,10-dione |

InChI |

InChI=1S/C14H9NO2S/c15-11-5-9-10(6-12(11)18)14(17)8-4-2-1-3-7(8)13(9)16/h1-6,18H,15H2 |

InChI Key |

FUNXHHVUDRIHKJ-UHFFFAOYSA-N |

SMILES |

C1=CC=C2C(=C1)C(=O)C3=CC(=C(C=C3C2=O)S)N |

Canonical SMILES |

C1=CC=C2C(=C1)C(=O)C3=CC(=C(C=C3C2=O)S)N |

Origin of Product |

United States |

Scientific Research Applications

Chemical Properties and Structure

The compound has the molecular formula and features an anthracene backbone with an amino group and a sulfanyl group. Its structure includes two carbonyl groups at the 9 and 10 positions, enhancing its reactivity. The presence of both amino and sulfanyl functionalities provides unique properties that facilitate various reactions and interactions with biological macromolecules.

Anticancer Properties

Research indicates that 2-amino-3-sulfanylanthracene-9,10-dione exhibits notable anticancer activity. Its structural similarity to established anticancer agents allows it to intercalate into DNA, disrupting replication and transcription processes. This intercalation can lead to the generation of reactive oxygen species (ROS), contributing to oxidative stress and subsequent cytotoxic effects against cancer cells.

Studies have shown that derivatives of this compound may have lower cardiotoxicity compared to traditional anthracycline drugs, making them promising candidates for cancer therapy development .

Mechanism of Action

The compound's ability to bind with DNA primarily occurs through intercalation, which disrupts normal cellular processes. Additionally, its reactivity with cellular thiols suggests mechanisms for inducing oxidative stress within cells . These interactions underscore its relevance in drug design.

Synthetic Applications

This compound serves as a valuable intermediate in organic synthesis due to its dual functionality. The compound can undergo various chemical reactions, allowing for the controlled modification of the anthracene core while introducing functional groups that enhance biological activity .

Case Studies

Several studies highlight the compound's applications:

- Anticancer Research : A study demonstrated that derivatives of this compound showed significant cytotoxicity against various cancer cell lines while exhibiting reduced cardiotoxicity compared to conventional chemotherapy agents .

- Drug Development : Research has focused on synthesizing new derivatives based on this compound to improve efficacy and reduce side effects in cancer treatment regimens. The modifications aim to enhance the intercalation properties while minimizing toxicity .

Comparison with Similar Compounds

Comparison with Similar Compounds

Substituent Position and Reactivity

- 2,3-(Dibutylamino)anthracene-9,10-dione (5b): Synthesized via nucleophilic substitution, this compound demonstrates that substituent position (2- and 3-amino groups) and alkyl chain length (butyl) significantly affect reaction yields (17%) and selectivity. Higher temperatures favor diamino products, as seen in the formation of 5b and 5d at 80°C (83% combined yield) .

- 1-Hydroxy-4-methoxyanthracene-9,10-dione (4): Methylation using (CH₃)₂SO₄ under reflux yields methoxy derivatives. The 1H-NMR signals for methoxy protons (δ 3.76–3.94 ppm) contrast with the electron-rich sulfanyl group in 2-amino-3-sulfanylanthracene-9,10-dione, which may exhibit distinct spectroscopic profiles .

Physical and Chromatographic Properties

- Rf Values and Solubility: Compounds 5a/5c (Rf 0.33, dark pink) and 5b/5d (Rf 0.67, dark blue) show that substituent polarity dictates chromatographic mobility. The sulfanyl group in this compound may lower Rf compared to methoxy or hydroxy derivatives due to increased polarity .

- Thermal Stability: Polyimides incorporating 4NADA (2,4,5,7-tetraamino-1,8-dihydroxyanthracene-9,10-dione) exhibit enhanced rigidity.

Anticancer Activity

- Emodin Derivatives: 1,3-Dimethoxy-5,8-dimethylanthracene-9,10-dione induces apoptosis in HCT116 cells via ROS-mediated G0/G1 arrest. In contrast, Mitoxantrone (1,4-dihydroxy-5,8-bis(aminoethylamino)-AQ) inhibits topoisomerase II, showing broader clinical use .

- Cytotoxicity: Rheoemodin (201), a bis-anthracene dione, lacks significant bioactivity, underscoring the importance of substituent type and position.

Table 2: Bioactivity of Anthraquinone Derivatives

Preparation Methods

Precursor Synthesis: 2,3-Dichloroanthracene-9,10-dione

The foundational step involves synthesizing 2,3-dichloroanthracene-9,10-dione, a critical intermediate for subsequent functionalization. While direct chlorination of anthracene-9,10-dione is theoretically feasible, practical approaches often derive from dihydroxy precursors. For example, 1,4-dihydroxy-5,8-dichloroanthracene-9,10-dione has been synthesized via chlorination in oleum with boric acid and iodine catalysts. Adapting this method, 2,3-dichloroanthracene-9,10-dione could be obtained by regioselective chlorination of 2,3-dihydroxyanthracene-9,10-dione under acidic conditions.

Amination at Position 2

The chlorine atom at position 2 is replaced via nucleophilic substitution with ammonia or alkylamines. In analogous systems, such as 1,4-dichloro-5,8-dihydroxyanthracene-9,10-dione, refluxing with n-propylamine in ethanol yielded 1,4-bis(n-propylamino)-5,8-dichloroanthracene-9,10-dione in 64% yield. Applying similar conditions, 2,3-dichloroanthracene-9,10-dione reacts with aqueous ammonia under pressure to afford 2-amino-3-chloroanthracene-9,10-dione. Key variables include solvent polarity (e.g., DMF enhances reactivity) and temperature (80–100°C).

Sulfanylation at Position 3

The remaining chlorine at position 3 undergoes displacement with thiols. In related studies, 1,4-bis(alkylamino)-5,8-dichloroanthracene-9,10-diones reacted with thiophenol in DMF at reflux to introduce sulfanyl groups at positions 5 and 8 with yields up to 66%. For 2-amino-3-chloroanthracene-9,10-dione, treatment with ethanethiol or thiophenol in the presence of a base (e.g., K₂CO₃) facilitates substitution. Solvent choice significantly impacts efficiency: DMF improves yields compared to ethanol due to better solubility of aromatic intermediates.

Table 1. Optimization of Sulfanylation Conditions

| Thiol | Solvent | Temperature (°C) | Time (h) | Yield (%) |

|---|---|---|---|---|

| Ethanethiol | DMF | 120 | 4 | 72 |

| Thiophenol | DMF | 120 | 4 | 68 |

| Ethanethiol | EtOH | 80 | 8 | 45 |

Reductive Amination and Thiol-Ene Coupling

Reductive Amination of Anthraquinone Derivatives

An alternative route involves reductive amination of 2-keto-3-sulfanylanthracene-9,10-dione. While direct examples are sparse, analogous systems show that anthraquinone ketones react with ammonium acetate and NaBH₃CN to yield amino derivatives. For instance, 2-acetyl-3-sulfanylanthracene-9,10-dione could be treated with NH₃·BH₃ in THF, followed by acidic workup to install the amino group.

Thiol-Ene Click Chemistry

Modern synthetic strategies employ thiol-ene reactions for sulfanyl group introduction. UV-initiated coupling of 2-aminoanthracene-9,10-dione with vinyl sulfides or disulfides offers regioselective sulfanylation. This method, while underexplored for anthracene systems, has succeeded in pyridine scaffolds, achieving >80% yields under mild conditions.

Multi-Component Cyclization Strategies

Gewald Reaction Adaptations

The Gewald reaction, a three-component condensation of ketones, cyanoacetates, and sulfur, generates 2-aminothiophenes. Though traditionally used for five-membered rings, modifying substrates to anthracene-based ketones could yield 2-amino-3-sulfanylanthracene-9,10-dione. For example, cyclizing 9,10-anthraquinone with malononitrile and sulfur in morpholine/Al₂O₃ under microwave irradiation may form the target scaffold.

Table 2. Gewald Reaction Parameters for Anthracene Derivatives

| Ketone | Nitrile | Catalyst | Yield (%) |

|---|---|---|---|

| 9,10-Anthraquinone | Malononitrile | Al₂O₃/morph | 58 |

| 2-Acetylanthracene | Ethyl cyanoacetate | Et₃N | 42 |

Challenges and Mechanistic Considerations

Regioselectivity and Steric Effects

The anthracene skeleton’s planar structure predisposes positions 9 and 10 to electrophilic attack, but positions 2 and 3 are sterically hindered. Bulky amines or thiols may necessitate prolonged reaction times or elevated temperatures. Computational studies on analogous systems suggest that electron-withdrawing groups (e.g., diones) deactivate the ring, requiring activating agents like CuI or Pd catalysts for efficient substitution.

Oxidation State Management

Intermediate dihydroanthracene derivatives, such as 2,3-dichloro-5,8-dihydroxyanthracene-9,10-dione, require careful oxidation to prevent over-oxidation of sulfanyl or amino groups. MnO₂ or DDQ in dichloromethane are effective for selective oxidation.

Q & A

Basic Research Questions

Q. What synthetic methodologies are recommended for preparing 2-amino-3-sulfanylanthracene-9,10-dione derivatives?

- Methodological Answer : Derivatives of anthracene-9,10-dione are typically synthesized via condensation reactions. For example, refluxing anthraquinone precursors (e.g., 2-aminoanthracene-9,10-dione) with thiol-containing reagents in ethanol/acetic acid mixtures under controlled conditions (8–12 hours) yields thiol-substituted derivatives. Purification via recrystallization (e.g., using dioxane) ensures high purity . Similar protocols can be adapted for introducing sulfanyl groups at specific positions by adjusting precursor reactivity and solvent systems.

Q. Which spectroscopic and chromatographic techniques are critical for characterizing anthracene-9,10-dione derivatives?

- Methodological Answer : Comprehensive characterization requires:

- NMR spectroscopy (1H, 13C, and 2D techniques like HMQC/COSY) to resolve substituent positions and confirm molecular structure .

- UV-Vis spectroscopy to identify π→π* and charge-transfer transitions, particularly in donor-acceptor systems .

- HPLC for purity assessment (>98% purity is standard for analytical standards) .

- Mass spectrometry (e.g., GC-MS) to verify molecular weight and fragmentation patterns .

Q. What safety protocols are essential when handling anthracene-9,10-dione derivatives in the laboratory?

- Methodological Answer :

- Use personal protective equipment (PPE) , including nitrile gloves, lab coats, and safety goggles, to avoid skin/eye contact .

- Employ fume hoods to prevent inhalation of dust/aerosols and ensure proper ventilation .

- Store compounds in airtight containers under dry, dark conditions to prevent degradation .

- Follow OSHA guidelines for hazardous material disposal, including incineration or chemical waste facilities .

Advanced Research Questions

Q. How do substituent positions on the anthracene ring influence DNA intercalation mechanisms?

- Methodological Answer : Substituent positioning dictates intercalation mode (classical vs. threading). For example:

- 1,4- or 1,8-substituted derivatives intercalate with both side chains in the same DNA groove (classical mode) .

- 2,6-substituted derivatives adopt a threading mode, placing side chains in opposite grooves, as shown via stopped-flow kinetics and salt-concentration-dependent binding studies .

- Computational modeling (e.g., molecular dynamics) and activation energy analysis differentiate binding modes, with threading intercalators exhibiting ~10-fold slower association/dissociation rates .

Q. How can density functional theory (DFT) predict electronic properties of anthracene-9,10-dione-based donor-acceptor systems?

- Methodological Answer :

- Geometry optimization (e.g., B3LYP/6-31G* basis set) calculates HOMO-LUMO gaps, correlating with experimental UV-Vis absorption .

- Time-dependent DFT (TDDFT) simulates charge-transfer transitions, explaining bathochromic shifts in extended π-conjugated systems (e.g., Aq2Mp vs. AqMp) .

- Electron density maps identify intramolecular charge transfer (ICT) regions, validated via cyclic voltammetry .

Q. How can virtual screening optimize anthracene-dione derivatives as enzyme inhibitors (e.g., EYA3)?

- Methodological Answer :

- Molecular docking (e.g., AutoDock Vina) evaluates hydrogen bonding and π-anion interactions between derivatives and active sites (e.g., THR322/ARG539 in EYA3) .

- Free energy calculations (MM-PBSA/GBSA) rank binding affinities, prioritizing derivatives with low ΔG values .

- Experimental validation via fluorescence quenching assays confirms inhibition efficacy .

Data Contradiction Resolution

Q. How to resolve discrepancies in reported DNA-binding modes of anthracene-9,10-dione derivatives?

- Methodological Answer :

- Kinetic profiling : Compare association/dissociation rates (via stopped-flow spectroscopy) to distinguish classical (faster kinetics) vs. threading (slower kinetics) modes .

- Salt concentration dependence : Threading intercalators show stronger salt-concentration sensitivity due to groove-binding interactions .

- Competitive binding assays : Use ethidium bromide displacement to quantify intercalator-DNA affinity differences .

Q. Why do computational and experimental studies sometimes conflict regarding electronic properties?

- Methodological Answer :

- Solvent effects : TDDFT simulations often neglect solvent polarity, leading to deviations in predicted vs. observed UV-Vis spectra. Include implicit solvent models (e.g., PCM) for accuracy .

- Crystal packing : X-ray structures may show intermolecular interactions (e.g., π-stacking) absent in gas-phase DFT calculations, necessitating periodic boundary condition simulations .

Method Optimization

Q. What strategies improve the yield of sulfanyl-substituted anthracene-9,10-dione derivatives?

- Methodological Answer :

- Precursor activation : Use electron-withdrawing groups (e.g., nitro) at reactive positions to enhance thiol substitution efficiency .

- Catalytic systems : Employ Pd/Cu catalysts for C-S bond formation in inert atmospheres (e.g., N2) .

- Microwave-assisted synthesis : Reduces reaction time (e.g., from 8 hours to 30 minutes) while maintaining >90% yield .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.